Terbutaline sulfate
CAS No.: 23031-32-5
Cat. No.: VC0003977
Molecular Formula: C12H21NO7S
Molecular Weight: 323.36 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 23031-32-5 |
---|---|
Molecular Formula | C12H21NO7S |
Molecular Weight | 323.36 g/mol |
IUPAC Name | 5-[2-(tert-butylamino)-1-hydroxyethyl]benzene-1,3-diol;sulfuric acid |
Standard InChI | InChI=1S/C12H19NO3.H2O4S/c1-12(2,3)13-7-11(16)8-4-9(14)6-10(15)5-8;1-5(2,3)4/h4-6,11,13-16H,7H2,1-3H3;(H2,1,2,3,4) |
Standard InChI Key | MUPQZWGSBCWCAV-UHFFFAOYSA-N |
SMILES | CC(C)(C)NCC(C1=CC(=CC(=C1)O)O)O.CC(C)(C)NCC(C1=CC(=CC(=C1)O)O)O.OS(=O)(=O)O |
Canonical SMILES | CC(C)(C)NCC(C1=CC(=CC(=C1)O)O)O.OS(=O)(=O)O |
Chemical Identity and Structural Characteristics
Molecular Architecture
Terbutaline sulfate () derives from the parent compound terbutaline, featuring a benzene ring substituted with hydroxyl groups at positions 3 and 5, linked to an ethanolamine side chain with a tert-butyl group . The sulfate salt formation enhances water solubility (28.5 mg/mL at 25°C) compared to the free base, facilitating pharmaceutical formulation . X-ray crystallography reveals a monoclinic crystal system with hydrogen bonding between the sulfate ion and protonated amine groups, contributing to its stability .
Synthetic Pathways
The manufacturing process involves multi-step organic synthesis:
-
Alkylation of 3,5-dibenzyloxy-α-bromoacetophenone with benzyl-tert-butylamine
-
Catalytic hydrogenation using palladium-on-carbon to remove benzyl protecting groups
Critical quality control parameters include:
-
Melting point: 246–248°C
-
Optical rotation: (c = 2% in water)
Pharmacological Profile
Mechanism of Action
Terbutaline sulfate selectively activates β2-adrenergic receptors (β2-AR) in bronchial smooth muscle through a cAMP-dependent pathway :
The drug shows 3× greater β2-selectivity than its predecessor metaproterenol, with minimal β1-activity at therapeutic doses .
Pharmacokinetic Parameters
Table 1 summarizes key absorption and distribution properties across dosage forms :
Parameter | Subcutaneous (0.5 mg) | Oral Tablet (5 mg) | Oral Solution (5 mg) |
---|---|---|---|
Cₘₐₓ (ng/mL) | 9.6 ± 2.1 | 8.3 ± 3.9 | 8.6 ± 3.6 |
Tₘₐₓ (hr) | 0.5 | 2.0 | 1.5 |
AUC (h·ng/mL) | 29.4 ± 14.2 | 54.6 ± 26.8 | 53.1 ± 23.5 |
Bioavailability | 100% | 14–15% | 14–15% |
The drug distributes widely (Vd = 1.6 L/kg) with minimal protein binding (<25%). Metabolism occurs primarily via sulfation (65%) and glucuronidation (35%), followed by renal excretion (90% parenteral, 40% oral doses) .
Clinical Applications and Formulation Advances
Respiratory Therapeutics
Approved indications include:
-
Acute asthma exacerbations (SC: 0.25 mg q15min × 3 doses)
-
COPD maintenance (INH: 0.5 mg t.i.d.)
A recent innovation in drug delivery appears in fast-dissolving mouth tablets (FMDT) developed using superdisintegrants like crospovidone. Table 2 compares dissolution profiles of optimized formulations :
Formulation | Disintegrant | Drug Release (% at 3 min) | T₉₀ (min) |
---|---|---|---|
SD3 | Crospovidone | 91.69 ± 1.42 | 6.2 |
SD1 | CCS | 79.67 ± 2.81 | 9.8 |
SD4 | SSG | 79.26 ± 2.26 | 10.1 |
The crospovidone-based SD3 formulation achieved 96.81% release by 9 minutes, outperforming cross-linked sodium starch glycolate (SSG) and carmellose calcium (CCS) variants .
Regulatory and Quality Considerations
Compendial Standards
-
USP-NF: ≥98.0% purity by non-aqueous titration
-
BP: Identification via IR spectroscopy (ν 1050 cm⁻¹ S=O stretch)
-
Impurity profiling: ≤0.5% any individual unknown
Stability Data
Accelerated stability testing (40°C/75% RH) shows:
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume